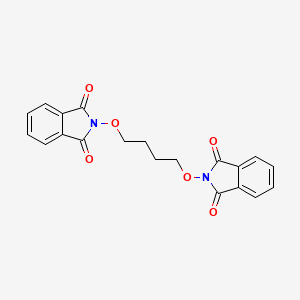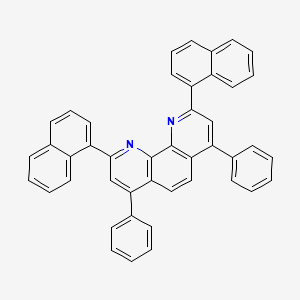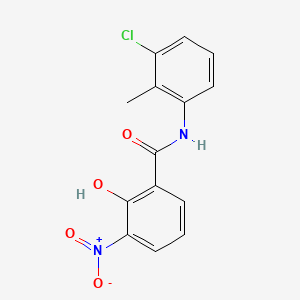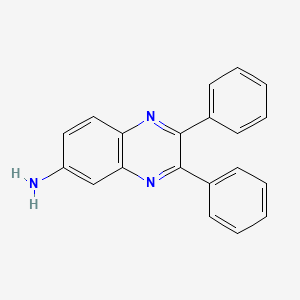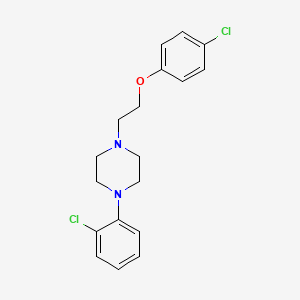
Piperazine, 1-(2-(p-chlorophenoxy)ethyl)-4-(o-chlorophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine, 1-(2-(p-chlorophenoxy)ethyl)-4-(o-chlorophenyl)- is a synthetic organic compound belonging to the piperazine class It is characterized by the presence of a piperazine ring substituted with a 2-(p-chlorophenoxy)ethyl group and an o-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Piperazine, 1-(2-(p-chlorophenoxy)ethyl)-4-(o-chlorophenyl)- typically involves the following steps:
Formation of the piperazine ring: This can be achieved by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.
Substitution with the 2-(p-chlorophenoxy)ethyl group: This step involves the reaction of the piperazine ring with 2-(p-chlorophenoxy)ethyl chloride in the presence of a base such as sodium hydroxide.
Substitution with the o-chlorophenyl group: The final step involves the reaction of the intermediate product with o-chlorobenzyl chloride under similar basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Various nucleophiles (amines, thiols), solvents like ethanol or dimethyl sulfoxide, elevated temperatures.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atoms.
Scientific Research Applications
Piperazine, 1-(2-(p-chlorophenoxy)ethyl)-4-(o-chlorophenyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including its effects on the central nervous system and its potential as an anti-inflammatory or anti-cancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Piperazine, 1-(2-(p-chlorophenoxy)ethyl)-4-(o-chlorophenyl)- involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Piperazine, 1-(2-(p-chlorophenoxy)ethyl)-4-(o-chlorophenyl)- can be compared with other similar compounds such as:
- Piperazine, 1-(2-(p-chlorophenoxy)ethyl)-4-(p-chlorophenyl)-
- Piperazine, 1-(2-(o-chlorophenoxy)ethyl)-4-(o-chlorophenyl)-
- Piperazine, 1-(2-(m-chlorophenoxy)ethyl)-4-(o-chlorophenyl)-
Uniqueness:
- The specific substitution pattern of the 2-(p-chlorophenoxy)ethyl and o-chlorophenyl groups in Piperazine, 1-(2-(p-chlorophenoxy)ethyl)-4-(o-chlorophenyl)- imparts unique chemical and biological properties compared to its analogs. These differences can influence the compound’s reactivity, pharmacokinetics, and pharmacodynamics.
Properties
CAS No. |
2032-52-2 |
|---|---|
Molecular Formula |
C18H20Cl2N2O |
Molecular Weight |
351.3 g/mol |
IUPAC Name |
1-[2-(4-chlorophenoxy)ethyl]-4-(2-chlorophenyl)piperazine |
InChI |
InChI=1S/C18H20Cl2N2O/c19-15-5-7-16(8-6-15)23-14-13-21-9-11-22(12-10-21)18-4-2-1-3-17(18)20/h1-8H,9-14H2 |
InChI Key |
QBTORRHCOVUJKM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCOC2=CC=C(C=C2)Cl)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


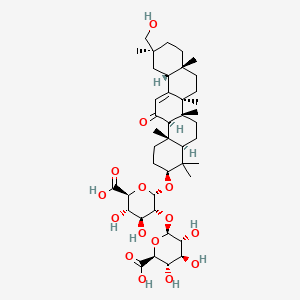
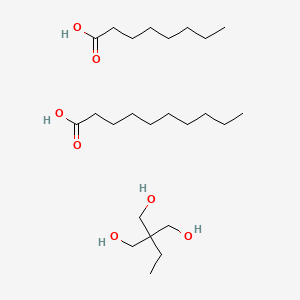
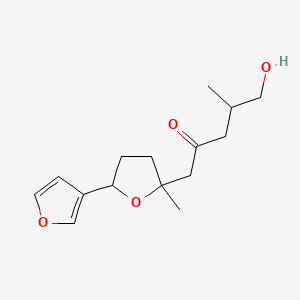
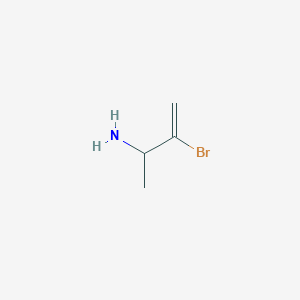
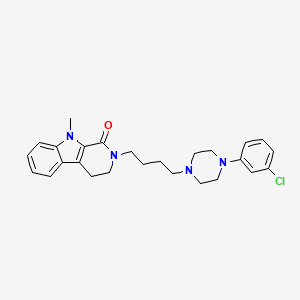
![Methyl 6-methyl-4-oxo-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B12808567.png)
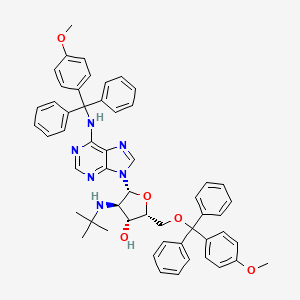
![N-(6-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10,12-hexaen-5-yl)hydroxylamine](/img/structure/B12808589.png)
